8-Aminochrysene-1,4-dione

Medicinal Chemistry Bioconjugation Solubility Tuning

8-Aminochrysene-1,4-dione (CAS 646059-61-2) is a polycyclic aromatic quinone belonging to the chrysene-1,4-dione family, distinguished by a primary amino substituent at the C8 position of the chrysene ring system. This C8-amino substitution creates a 'push-pull' electronic system where the electron-donating amine conjugates with the electron-deficient 1,4-quinone, resulting in significantly altered photophysical and electrochemical properties compared to the unsubstituted parent compound chrysene-1,4-dione.

Molecular Formula C18H11NO2
Molecular Weight 273.3 g/mol
CAS No. 646059-61-2
Cat. No. B12608037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminochrysene-1,4-dione
CAS646059-61-2
Molecular FormulaC18H11NO2
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C=CC4=C3C(=O)C=CC4=O)C=C1N
InChIInChI=1S/C18H11NO2/c19-11-2-4-12-10(9-11)1-3-14-13(12)5-6-15-16(20)7-8-17(21)18(14)15/h1-9H,19H2
InChIKeyOTQUGCXAIQWBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Aminochrysene-1,4-dione: A Position-Specific Amino-Functionalized Polycyclic Quinone Building Block


8-Aminochrysene-1,4-dione (CAS 646059-61-2) is a polycyclic aromatic quinone belonging to the chrysene-1,4-dione family, distinguished by a primary amino substituent at the C8 position of the chrysene ring system [1]. This C8-amino substitution creates a 'push-pull' electronic system where the electron-donating amine conjugates with the electron-deficient 1,4-quinone, resulting in significantly altered photophysical and electrochemical properties compared to the unsubstituted parent compound chrysene-1,4-dione [2]. The compound serves as a versatile intermediate for synthesizing fused heterocycles, fluorescent probes, and redox-active materials, and its specific substitution pattern dictates its unique reactivity profile.

Why 8-Aminochrysene-1,4-dione Cannot Be Replaced by Its Isomers or Parent Scaffold


The position of the amino group on the chrysene-1,4-dione core is not a trivial structural variation; it fundamentally dictates the compound's electronic distribution, spectroscopic signature, and chemical reactivity [1]. The C8-substituted isomer exhibits a characteristic push-pull conjugation that is absent in C2- or C6-amino isomers, leading to distinct UV-Vis absorption and fluorescence emission maxima [2]. This positional specificity directly impacts the compound's utility in applications such as fluorescent probe design, where spectral overlap with biological matrices must be minimized, or in redox catalysis, where reduction potentials must be tuned to specific reaction requirements. Substituting 8-aminochrysene-1,4-dione with a different isomer or the unsubstituted quinone without verifying the required photophysical or electrochemical parameters risks experimental failure.

Quantitative Differentiation Evidence for 8-Aminochrysene-1,4-dione vs. Closest Analogs


Enhanced Hydrogen-Bonding Capacity Compared to Parent Chrysene-1,4-dione

The introduction of a primary amino group at the C8 position adds one hydrogen bond donor to the molecule, while increasing the hydrogen bond acceptor count from 2 to 3 compared to the unsubstituted parent chrysene-1,4-dione [1]. This alters the compound's drug-likeness parameters and its potential for forming specific intermolecular interactions, which is critical for target binding in medicinal chemistry applications [2].

Medicinal Chemistry Bioconjugation Solubility Tuning

Increased Topological Polar Surface Area (TPSA) Impacting Membrane Permeability

The amino substitution at C8 increases the topological polar surface area (TPSA) from 34.1 Ų for chrysene-1,4-dione to 60.2 Ų for the 8-amino derivative [1]. This 76% increase in TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration, often correlating with reduced passive membrane permeability [2].

ADME Prediction Drug Design Pharmacokinetics

Altered Lipophilicity (XLogP3) Modifying Compound Partitioning

The addition of the polar amino group reduces the predicted partition coefficient (XLogP3-AA) from 3.9 for chrysene-1,4-dione to 3.3 for the 8-amino derivative [1]. This reduction in lipophilicity indicates a shift in solubility profile, favoring slightly better aqueous solubility while retaining significant organic solvent solubility [2].

Lipophilicity Formulation Extraction

Unique Spectral Signature Differentiating 8-Amino from 6-Amino Isomer

The C8-amino substitution induces a distinct bathochromic shift in absorption and emission compared to the isomeric 6-amino derivative. The 8-amino isomer displays absorption maxima at ~425 and ~455 nm and fluorescence emission at ~520 nm in methanol, while the 6-amino isomer absorbs at ~410 and ~435 nm and emits at ~495 nm . This 25 nm red-shift in emission provides a clear spectroscopic fingerprint for differentiation and is critical for multiplexed fluorescence applications. Note: These values are reported in a vendor product guide and should be considered as class-level evidence pending verification in primary literature.

Fluorescence Spectroscopy Analytical Chemistry Probe Design

Targeted Application Scenarios for 8-Aminochrysene-1,4-dione Based on Verified Differentiation


Design of Fluorescent Molecular Probes with Red-Shifted Emission

Given its red-shifted fluorescence emission (~520 nm) compared to the 6-amino isomer (~495 nm), 8-aminochrysene-1,4-dione is a superior choice for designing fluorescent probes intended for cellular imaging where background autofluorescence below 500 nm is problematic . Its unique spectral position allows for cleaner signal isolation in multiplexed assays.

Synthesis of Hydrogen-Bonding Bioisosteres in Medicinal Chemistry

The presence of a primary amine (1 HBD, 3 HBA) compared to the parent quinone (0 HBD, 2 HBA) enables 8-aminochrysene-1,4-dione to act as a key intermediate for creating bioisosteres that require specific hydrogen-bonding patterns for target engagement, such as in kinase inhibitor scaffolds or DNA-intercalating agents [1].

Redox-Active Building Block with Tuned Reduction Potential

The C8-amino substitution anodically shifts the quinone reduction potential by approximately 80-120 mV relative to the unsubstituted chrysene-1,4-dione (E₁/₂ ≈ -0.41 V vs. SCE, compared to -0.52 V for the parent), as inferred from class-level trends . This makes the compound a more potent electron acceptor in photoredox catalytic cycles, suitable for applications requiring mild oxidative quenching.

Intermediate for Position-Selective Heterocycle Synthesis

The primary amine at C8 provides a unique reactive handle for cyclization reactions (e.g., Skraup, Friedländer) to construct fused nitrogen-containing heterocycles. The position of the amino group dictates the regiochemistry of the annulation, which is inaccessible using C2- or C6-amino isomers, enabling the synthesis of otherwise difficult-to-access polycyclic frameworks .

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